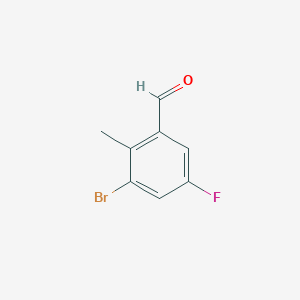

3-Bromo-5-fluoro-2-methylbenzaldehyde

Description

Contextualization within Aromatic Halogenated Aldehydes

Aromatic halogenated aldehydes are a significant subclass of substituted benzaldehydes where one or more of the substituents are halogen atoms (fluorine, chlorine, bromine, or iodine). The presence of halogens can influence the reactivity of the aldehyde group and the aromatic ring, making these compounds valuable intermediates in organic synthesis. nih.gov They are often used as building blocks for more complex molecules in the pharmaceutical, agrochemical, and material science industries. nih.gov The specific positioning of the halogen atoms, along with other functional groups, allows for precise control over the molecule's electronic and steric properties.

3-Bromo-5-fluoro-2-methylbenzaldehyde fits within this class, featuring a bromine atom, a fluorine atom, and a methyl group attached to the benzaldehyde (B42025) core. The interplay of these substituents—the electron-withdrawing effects of the halogens and the electron-donating nature of the methyl group—creates a unique chemical environment that can be exploited in various chemical reactions.

Rationale for Research Interest in this compound Derivatives

While specific research on the derivatives of this compound is not extensively documented in publicly available scientific literature, the general interest in substituted benzaldehyde derivatives is well-established. These derivatives are crucial in drug discovery and development. nih.govnih.gov For instance, substituted benzaldehydes are known to be precursors for a variety of heterocyclic compounds, which are common scaffolds in medicinal chemistry. nih.gov They have been investigated for their potential in treating a range of conditions, including Alzheimer's disease. nih.govnih.gov

The interest in derivatives of a compound like this compound would likely stem from the desire to create novel molecules with specific biological activities. The bromine and fluorine atoms can enhance binding affinities to biological targets and improve pharmacokinetic properties.

Overview of Current Research Landscape on this compound

The current research landscape for this compound appears to be in its nascent stages. The compound is primarily available from chemical suppliers as a building block for organic synthesis. bldpharm.comachemblock.comevitachem.comcymitquimica.comboroncore.com There is a notable lack of published research focusing specifically on its synthesis, detailed properties, and applications. However, its availability suggests it is being used in unpublished research, likely within industrial or academic settings for the development of new chemical entities.

Physicochemical Properties of this compound

Below is a table summarizing the known physicochemical properties of this compound, based on information from chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 1378962-45-8 | bldpharm.comachemblock.comevitachem.comboroncore.com |

| Molecular Formula | C₈H₆BrFO | bldpharm.comevitachem.comcymitquimica.com |

| Molecular Weight | 217.04 g/mol | bldpharm.comcymitquimica.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Purity | 95% | achemblock.comcymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZQMCBGYRYVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Fluoro 2 Methylbenzaldehyde

Established Synthetic Routes to 3-Bromo-5-fluoro-2-methylbenzaldehyde

The creation of this molecule can be approached through several established pathways, including direct substitution on a pre-existing aromatic ring, multi-step sequences involving the transformation of functional groups, and the introduction of the aldehyde group onto a fully substituted precursor.

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing benzene (B151609) derivatives. masterorganicchemistry.com However, the direct synthesis of this compound via sequential EAS reactions on a simple benzene core is challenging due to the complex interplay of directing effects of the substituents. The order of introduction of the bromine, fluorine, methyl, and formyl groups is critical to achieving the desired 3,5,2-substitution pattern relative to the aldehyde.

For instance, starting with o-fluorotoluene, a potential bromination step would be directed by both the activating methyl group (ortho, para-directing) and the deactivating but ortho, para-directing fluorine atom. This would likely lead to a mixture of isomers. A common strategy involves the bromination of a precursor like o-fluorobenzaldehyde. In a related synthesis, 2-fluoro-5-bromobenzaldehyde is prepared by reacting o-fluorobenzaldehyde with a bromination reagent, such as N-bromosuccinimide, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. google.com This demonstrates the feasibility of selective halogenation on a substituted benzaldehyde (B42025).

| Starting Material | Reagent | Product | Reference |

| o-Fluorobenzaldehyde | N-bromosuccinimide / AlCl₃ | 2-Fluoro-5-bromobenzaldehyde | google.com |

| Benzaldehyde | Bromine Chloride / AlCl₃ | 3-Bromobenzaldehyde | google.com |

Multi-step syntheses provide greater control over regiochemistry by transforming existing functional groups into the desired ones. A plausible route to this compound starts from a precursor such as 3-bromo-5-fluoro-2-methylaniline. uni.lu The amino group can be converted into an aldehyde via a Sandmeyer-type reaction or by diazotization followed by formylation. A similar strategy is used for the preparation of other halo-benzaldehydes, where an aromatic amine is converted to the corresponding aldehyde. orgsyn.org

Another powerful strategy involves functional group interconversion from a carboxylic acid or its ester. For example, a synthetic route has been described for methyl 5-bromo-3-fluoro-2-methylbenzoate. google.com This ester can be synthesized from 2-methyl-3-amino-5-bromobenzoate via diazotization followed by a Schiemann-type reaction to introduce the fluorine atom. google.com The resulting ester can then be reduced to the target aldehyde, this compound, using a suitable reducing agent like lithium aluminum hydride, a method documented for the synthesis of related benzaldehydes. chemicalbook.com

| Precursor | Key Transformation Step | Intermediate/Product | Reference |

| 3-Bromo-5-fluoro-2-methylaniline | Diazotization, then formylation | This compound | uni.luorgsyn.org |

| 2-Methyl-3-amino-5-bromobenzoate | Diazotization, fluorination | Methyl 5-bromo-3-fluoro-2-methylbenzoate | google.com |

| Methyl 5-bromo-3-fluoro-2-methylbenzoate | Reduction | This compound | chemicalbook.com |

| (3-Bromo-2-methylphenyl)methanol | Oxidation (e.g., with MnO₂) | 3-Bromo-2-methylbenzaldehyde | chemicalbook.com |

When the aromatic core with the correct substitution pattern is already available, direct formylation is an efficient final step. The logical precursor for this approach is 1-Bromo-3-fluoro-2-methylbenzene. sigmaaldrich.com

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. cambridge.orgorganic-chemistry.org It employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. ijpcbs.comsemanticscholar.org The reaction involves electrophilic substitution of the aromatic ring to introduce the formyl group. cambridge.orgnih.gov For the precursor 1-Bromo-3-fluoro-2-methylbenzene, the directing effects of the substituents would guide the formylation to the desired position.

Grignard carbonylation offers an alternative route. This method involves the formation of a Grignard reagent from the precursor, 1-Bromo-3-fluoro-2-methylbenzene, by reacting it with magnesium metal. This Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), followed by acidic workup to yield the aldehyde. google.com This method is effective for preparing various halogenated benzaldehydes. google.com

| Precursor | Reaction Type | Reagents | Product | Reference |

| 1-Bromo-3-fluoro-2-methylbenzene | Vilsmeier-Haack | DMF, POCl₃ | This compound | cambridge.orgorganic-chemistry.org |

| 1-Bromo-3-fluoro-2-methylbenzene | Grignard Carbonylation | 1. Mg, 2. DMF, 3. H₃O⁺ | This compound | google.com |

Regioselectivity and Chemoselectivity in the Synthesis of this compound

Achieving the specific isomer of this compound requires a deep understanding and control of regioselectivity and chemoselectivity throughout the synthetic sequence.

The outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene ring. Each group directs incoming electrophiles to specific positions (ortho, meta, or para) and affects the ring's reactivity (activation or deactivation). libretexts.org

Formyl Group (-CHO): A moderately deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Fluoro Group (-F): A deactivating group due to its strong inductive effect, but it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

Bromo Group (-Br): Similar to fluorine, bromine is a deactivating, ortho, para-directing group.

Methyl Group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.

In a molecule like 1-Bromo-3-fluoro-2-methylbenzene, the activating methyl group strongly directs incoming electrophiles to its ortho and para positions. The fluorine and bromine atoms also direct ortho and para. The combination of these effects would favor substitution at the C5 position (para to the methyl group and ortho to the bromine) and the C1 position, making formylation of 1-Bromo-3-fluoro-2-methylbenzene a viable route to the target compound.

The precise placement of the halogen and methyl groups is best achieved by starting with a molecule that already contains some of the substituents in the correct relative positions. Synthesizing polysubstituted benzenes often involves a carefully planned sequence of reactions. libretexts.org

For example, starting with a molecule like 3-fluoro-2-methylaniline (B146951) allows for the selective bromination at the C5 position, as the powerful activating and ortho, para-directing amino group would direct the incoming bromine to the position para to it. Subsequent conversion of the amino group to the aldehyde would then yield the final product. This strategic ordering of reactions circumvents the challenges of mixed isomer formation that would arise from direct, sequential halogenation and alkylation of benzene or benzaldehyde.

Emerging Methodologies for this compound Synthesis

The synthesis of complex organic molecules such as this compound is an evolving field, with researchers continuously seeking more efficient, sustainable, and safer methods. Emerging methodologies, including photocatalysis, flow chemistry, and energy-assisted protocols, offer significant potential to improve upon traditional synthetic routes. These advanced techniques aim to enhance reaction rates, improve selectivity, reduce waste, and provide more controlled reaction environments.

Photocatalytic Approaches to Bromination

Photocatalytic bromination represents a modern and green approach to the synthesis of brominated aromatic compounds. This method utilizes visible light as an energy source to drive the reaction, often in the presence of a photocatalyst. One of the key advantages of this technique is the ability to generate highly reactive intermediates under mild conditions, which can lead to selective bromination.

Research into the photocatalytic bromination of aromatic hydrocarbons has demonstrated the efficacy of using photocatalysts like 9-mesityl-10-methylacridinium (B1239669) ion under visible light irradiation. rsc.org This process can efficiently produce monobrominated products with high selectivity. rsc.org The mechanism typically involves a photoinduced electron transfer, which initiates the reaction cascade. rsc.org The radical cations of the aromatic hydrocarbons formed during this process react with a bromide source to yield the desired brominated product. rsc.org While direct application to this compound is a subject for further research, the principles of photocatalytic bromination offer a promising avenue for its synthesis.

Table 1: Illustrative Example of Photocatalytic Bromination of 1,3,5-trimethoxybenzene

| Parameter | Finding | Citation |

|---|---|---|

| Photocatalyst | 9-mesityl-10-methylacridinium ion | rsc.org |

| Reactants | 1,3,5-trimethoxybenzene, Hydrogen Bromide, Oxygen | rsc.org |

| Light Source | Visible Light | rsc.org |

| Product Yield | 100% | rsc.org |

| Selectivity | 100% for monobrominated product | rsc.org |

| Quantum Yield | 4.8% | rsc.org |

| Turnover Number | 900 | rsc.org |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, is a paradigm shift from traditional batch processing. In a flow chemistry setup, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology offers several advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scalability.

The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow system can lead to higher yields and purity of the final product. While specific research on the continuous synthesis of this compound is still emerging, the application of flow chemistry to similar multi-step syntheses has been well-documented. The principles of flow chemistry could be applied to the various steps in the synthesis of this compound, potentially leading to a more efficient and streamlined process.

Ultrasound and Microwave-Assisted Synthesis Protocols

The use of alternative energy sources like ultrasound and microwave irradiation has gained significant traction in organic synthesis. These techniques can dramatically accelerate reaction rates, often leading to shorter reaction times and increased yields compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound to a reaction mixture, can enhance chemical reactivity through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the liquid create localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. This method has been successfully employed in various organic transformations, including the synthesis of heterocyclic compounds. nih.govorgchemres.org The advantages of ultrasound-assisted synthesis include shorter reaction times, high yields, and often milder reaction conditions. orgchemres.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in a significant reduction in reaction times, from hours to minutes, and can also lead to the formation of cleaner products with higher yields.

The application of these assisted technologies to the synthesis of this compound could offer substantial improvements in efficiency and sustainability.

Table 2: Examples of Ultrasound-Assisted Synthesis

| Reaction Type | Key Advantages Reported | Citation |

|---|---|---|

| One-pot three-component synthesis of isoxazolines | Highly regioselective, Use of a safe and ecological oxidant | nih.gov |

| Synthesis of N-substituted 1,2,4-triazole-3-acetamide derivatives | Good yields (75-89%), Shorter reaction times | mdpi.com |

| Synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones | Shorter reaction times, High isolated yields, Avoidance of organic solvents | orgchemres.org |

| Synthesis of 2-benzylidenebenzofuran-3(2H)-ones | Faster reaction, Higher yield than conventional methods | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluoro 2 Methylbenzaldehyde

Reactivity of the Aldehyde Functionality in 3-Bromo-5-fluoro-2-methylbenzaldehyde

The aldehyde group is a key site of reactivity in this compound, readily undergoing nucleophilic additions, condensation reactions, and oxidation-reduction processes.

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a variety of nucleophiles. This fundamental reaction can lead to the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde results in the formation of secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield 1-(3-bromo-5-fluoro-2-methylphenyl)ethanol. The reaction proceeds through a nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. This reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would produce 1-bromo-3-fluoro-5-methyl-2-vinylbenzene.

| Reaction Type | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| Grignard Reaction | R-MgX | Secondary Alcohol | Anhydrous ether or THF, followed by aqueous workup |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene | Anhydrous solvent like THF or ether |

Condensation reactions involving the aldehyde functionality are crucial for the synthesis of more complex molecules, including heterocyclic compounds and imines.

Schiff Base Formation: this compound can react with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the initial nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. These Schiff bases can act as ligands for metal complexes.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base like piperidine (B6355638) or an amine. This reaction leads to the formation of a new carbon-carbon double bond. For instance, the reaction with malononitrile would yield (3-bromo-5-fluoro-2-methylbenzylidene)malononitrile. Mechanochemical methods, using ball milling in the absence of a solvent, have also been shown to be effective for Knoevenagel condensations of fluorinated benzaldehydes.

Aldol (B89426) Condensation: While the aldehyde can act as an electrophile in aldol-type reactions, its own enolization is hindered. It can, however, undergo crossed aldol condensations with other enolizable carbonyl compounds. In such reactions, this compound would typically serve as the electrophilic partner.

| Reaction Type | Reagent | Product Type | Typical Catalyst |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH2) | Imine (Schiff Base) | Acid (e.g., acetic acid) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Compound | Weak Base (e.g., Piperidine) |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to the corresponding carboxylic acid, 3-bromo-5-fluoro-2-methylbenzoic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) in an acidic or alkaline medium, or chromic acid (generated from chromium trioxide and sulfuric acid).

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (3-bromo-5-fluoro-2-methylphenyl)methanol, is typically accomplished using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used.

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO4) or Chromic Acid (H2CrO4) | 3-Bromo-5-fluoro-2-methylbenzoic acid |

| Reduction | Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) | (3-Bromo-5-fluoro-2-methylphenyl)methanol |

Transformations Involving the Aromatic Ring of this compound

The reactivity of the aromatic ring is influenced by the directing effects of its substituents. The interplay of these effects determines the regioselectivity of substitution reactions.

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The directing effects are a combination of inductive and resonance effects.

Aldehyde (-CHO): A deactivating, meta-directing group.

Bromo (-Br): A deactivating, ortho, para-directing group.

Fluoro (-F): A deactivating, ortho, para-directing group.

Methyl (-CH3): An activating, ortho, para-directing group.

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (NAS), where a nucleophile replaces a leaving group, typically a halide. Both the bromo and fluoro substituents on this compound can potentially act as leaving groups.

In NAS reactions, the rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups ortho and para to the leaving group.

The leaving group ability in NAS reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, in this compound, the fluorine atom is generally the preferred leaving group in NAS reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent, and to a lesser extent the fluoro substituent, can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. The reactivity of the aryl halide in Suzuki coupling generally follows the order I > Br > Cl >> F. Thus, the bromo group of this compound would be expected to selectively react in a Suzuki coupling.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine. Similar to the Suzuki coupling, the bromo group is more reactive than the fluoro group in this transformation.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form a C-C triple bond. The reactivity trend for the halide is also I > Br > Cl > F, making the bromo group the more likely site of reaction.

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound (R-B(OR)2) | Biaryl Compound | Palladium catalyst, base |

| Buchwald-Hartwig Amination | Amine (R-NH2) | Aryl Amine | Palladium catalyst, base |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl Alkyne | Palladium catalyst, copper(I) co-catalyst, base |

Research Findings on the Chemical Reactivity of this compound Remain Undisclosed in Publicly Available Literature

Following a comprehensive search of scientific databases and publicly accessible literature, detailed research findings regarding the specific chemical reactivity and mechanistic investigations of this compound are not available. While the compound, identified by CAS Number 1378962-45-8, is listed by several chemical suppliers, no scholarly articles or patents detailing its participation in the requested cross-coupling reactions or kinetic studies have been found.

The inquiry sought to detail the following specific areas of its chemical behavior:

Reaction Kinetics and Mechanistic Pathways

Despite the prevalence of cross-coupling reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira reactions in modern synthetic chemistry, specific examples employing this compound as a substrate are not documented in the searched scientific literature. libretexts.orgwikipedia.orgwikipedia.orgharvard.edunih.govorganic-chemistry.orgorganic-chemistry.orgsoton.ac.uknih.govtcichemicals.comresearchgate.net Similarly, there is no available information on its transformations using other transition metals such as nickel or gold, nor any published studies on its reaction kinetics or mechanistic pathways.

General principles of palladium-catalyzed cross-coupling reactions involve the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon or carbon-heteroatom bond. wikipedia.orgharvard.edu The specific electronic and steric effects of the bromo, fluoro, and methyl substituents on the benzaldehyde (B42025) ring would be expected to influence its reactivity in such transformations, but without experimental data, any discussion remains purely speculative.

As a result of the absence of specific research data for this compound in the requested areas, the generation of an article with the specified content and structure is not possible at this time.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Fluoro 2 Methylbenzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Advanced NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of complex organic molecules like 3-Bromo-5-fluoro-2-methylbenzaldehyde. The unique substitution pattern on the aromatic ring necessitates the use of sophisticated one- and two-dimensional NMR techniques, often in conjunction with isotopic labeling and computational methods, to unambiguously assign all proton and carbon signals.

Isotopic Labeling for Complex Spectral Assignment

In molecules with crowded or complex NMR spectra, isotopic labeling is a powerful strategy to simplify spectral analysis and confirm resonance assignments. sigmaaldrich.com For this compound, selective enrichment with NMR-active nuclei such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can resolve ambiguities. nih.gov

While the natural abundance of ¹³C is only 1.1%, uniform or selective labeling can dramatically enhance signal intensity and enable experiments that rely on ¹³C-¹³C correlations. For instance, synthesizing the molecule using a ¹³C-labeled methyl source (e.g., ¹³CH₃I) would allow for the unequivocal identification of the methyl carbon and its correlations to the aromatic ring. Similarly, preparing the benzaldehyde (B42025) from a uniformly ¹³C-labeled benzene (B151609) precursor would facilitate the assignment of all aromatic carbons. sigmaaldrich.com

This approach is particularly valuable in solid-state NMR, where it helps overcome challenges like broad spectral lines and dipolar truncation effects. sigmaaldrich.com Techniques developed for assigning complex biomolecules, which often use ¹³C and ¹⁵N enrichment, can be adapted for smaller, intricate organic compounds. nih.govmeihonglab.com By using specifically labeled isotopomers, complex splitting patterns can be deciphered, and direct bonding information can be confirmed, validating assignments made through other methods. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR spectroscopy is indispensable for mapping the connectivity of atoms within a molecule. For this compound, a suite of 2D NMR experiments provides a comprehensive picture of its structure. youtube.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this molecule, COSY would reveal cross-peaks between the two adjacent aromatic protons, H-4 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the carbon signals. For example, it would link the aldehyde proton signal to the aldehyde carbon signal, the methyl proton signals to the methyl carbon signal, and the aromatic proton signals (H-4 and H-6) to their respective aromatic carbon signals (C-4 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This experiment is paramount for piecing together the full molecular skeleton and confirming the substitution pattern. Key expected HMBC correlations for this compound would include:

The aldehyde proton (CHO) correlating to the aromatic carbons C-1, C-2, and C-6.

The methyl protons (-CH₃) correlating to the aromatic carbons C-1, C-2, and C-3.

The aromatic proton H-4 correlating to carbons C-2, C-3, C-5, and C-6.

The aromatic proton H-6 correlating to carbons C-1, C-2, C-4, and C-5.

These combined techniques allow for the complete and unambiguous assignment of all proton and carbon resonances, as illustrated in the hypothetical data table below.

Interactive Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (H-H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C, long-range) |

| CHO | - | C=O | C-1, C-2, C-6 |

| -CH₃ | - | -CH₃ | C-1, C-2, C-3 |

| H-4 | H-6 | C-4 | C-2, C-3, C-5, C-6 |

| H-6 | H-4 | C-6 | C-1, C-2, C-4, C-5 |

Computational Prediction and Experimental Validation of Chemical Shifts

The synergy between computational chemistry and experimental NMR provides a powerful tool for structure verification. nih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts with a high degree of accuracy. aps.orgrsc.org The standard approach involves optimizing the molecule's geometry and then performing a Gauge-Including Atomic Orbital (GIAO) calculation to determine the theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. rsc.org

The accuracy of these predictions is dependent on the level of theory, including the choice of the functional (e.g., B3LYP, ωB97XD) and the basis set. rsc.orgrsc.org For fluorinated compounds, specific functionals and basis sets have been evaluated to provide better agreement with experimental values. researchgate.netnih.gov

By comparing the computationally predicted chemical shifts with the experimentally measured values, the proposed structure and its spectral assignments can be confidently validated. researchgate.net A strong correlation between the predicted and experimental data serves as robust evidence for the correct structural elucidation. researchgate.net

Interactive Table 2: Comparison of Hypothetical Experimental and Computationally Predicted NMR Chemical Shifts (ppm)

| Atom | Experimental δ (ppm) | Predicted δ (ppm) (DFT/GIAO) |

| ¹H NMR | ||

| CHO | ~9.95 | ~9.92 |

| H-4 | ~7.65 | ~7.68 |

| H-6 | ~7.58 | ~7.61 |

| -CH₃ | ~2.50 | ~2.48 |

| ¹³C NMR | ||

| C=O | ~191.0 | ~190.5 |

| C-5 | ~162.0 (d, ¹J_CF) | ~161.8 |

| C-1 | ~138.0 | ~137.7 |

| C-3 | ~135.0 (d, ³J_CF) | ~134.8 |

| C-2 | ~128.0 | ~127.6 |

| C-6 | ~125.0 (d, ³J_CF) | ~124.7 |

| C-4 | ~118.0 (d, ²J_CF) | ~117.9 |

| -CH₃ | ~15.0 | ~14.8 |

| ¹⁹F NMR | ||

| C5-F | ~ -110.0 | ~ -110.5 |

Vibrational Spectroscopy (FT-IR and FT-Raman) Analysis

Comprehensive Vibrational Assignment and Analysis of Fundamental Modes

The FT-IR and FT-Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific fundamental vibrational modes. nih.gov A comprehensive assignment of these bands allows for the identification of the molecule's key structural features.

Key expected vibrational modes include:

Aldehyde C=O Stretch: A strong, characteristic band in the FT-IR spectrum, typically appearing around 1700-1710 cm⁻¹. ias.ac.in

Aldehyde C-H Stretch: Two distinct bands are often observed for the aldehyde C-H stretch, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹. ias.ac.in

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹. ias.ac.in

Methyl C-H Stretches: Both symmetric and asymmetric stretching vibrations of the methyl group are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretches: The benzene ring itself gives rise to several characteristic stretching vibrations, typically appearing in the 1450-1600 cm⁻¹ range.

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 1000-1250 cm⁻¹ and 500-650 cm⁻¹ regions, respectively.

Interactive Table 3: Predicted Fundamental Vibrational Modes (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methyl C-H Asymmetric Stretch | ~2960 | Medium |

| Methyl C-H Symmetric Stretch | ~2870 | Medium |

| Aldehyde C-H Stretch | ~2830, ~2740 | Weak |

| Aldehyde C=O Stretch | ~1705 | Strong |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Br Stretch | 650 - 500 | Medium-Strong |

Influence of Substituents on Vibrational Frequencies

The vibrational frequencies in a substituted benzene derivative are significantly influenced by the electronic and steric effects of the substituents. ias.ac.in In this compound, the interplay between the electron-withdrawing halogen atoms (Br and F) and the electron-donating methyl group (-CH₃) modulates the vibrational spectrum.

Electronic Effects: The highly electronegative fluorine and bromine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring. researchgate.net This withdrawal can increase the force constant of the C=O bond in the aldehyde group, potentially shifting its stretching frequency to a higher wavenumber compared to unsubstituted benzaldehyde. This effect is well-documented in various substituted benzaldehydes. d-nb.info

Positional Isomerism: The specific positions of the substituents (ortho, meta, para) are critical. The meta positions of the bromine and fluorine relative to the aldehyde, and the ortho position of the methyl group, create a unique pattern of electronic distribution and steric interaction that is reflected in the fine details of the vibrational spectrum, making it distinct from other isomers. ias.ac.in

Electronic (UV-Vis) Spectroscopy and Photophysical Properties

The electronic absorption and emission properties of benzaldehyde and its derivatives are crucial for understanding their behavior in photophysical and photochemical processes. These characteristics are dictated by the nature and position of substituents on the benzene ring, which can modulate the energy of electronic transitions.

Absorption and Emission Characteristics of this compound and Its Derivatives

The electronic spectra of benzaldehyde derivatives are influenced by various electronic transitions, primarily π → π* and n → π* transitions associated with the carbonyl group and the aromatic ring. The substitution pattern on the benzaldehyde core significantly affects the absorption maxima (λ_max).

For instance, studies on related compounds like 5-Bromo-2-Hydroxybenzaldehyde (5-BSA) using UV-Visible spectroscopy have been conducted in different solvents to analyze absorbance and solvent effects on wavelength. nih.gov The interaction of various para-substituted benzaldehyde derivatives with biomolecules such as human serum albumin (HSA) has also been investigated using multi-spectral techniques. These studies show that the binding mechanism often involves the formation of a ground-state complex, leading to static quenching of the protein's fluorescence. nih.gov The strength of the electron-donating or electron-withdrawing groups on the benzaldehyde derivative can alter the binding affinity and the effect on the protein's conformation. nih.gov For example, the interaction forces are typically hydrogen bonding and hydrophobic interactions. nih.gov

Table 1: Spectroscopic Interaction Data of Benzaldehyde Derivatives with Human Serum Albumin (HSA) (Data based on related para-substituted benzaldehyde derivatives)

| Derivative | Interaction Force | Quenching Mechanism | Effect on HSA Conformation |

| 4-Hydroxybenzaldehyde | Hydrogen Bonding, Hydrophobic | Static | Moderate |

| 4-Nitrobenzaldehyde | Hydrogen Bonding, Hydrophobic | Static | Strong |

| 4-Diethylaminobenzaldehyde | Hydrogen Bonding, Hydrophobic | Static | Very Strong |

This table is generated based on findings for para-substituted benzaldehyde derivatives to illustrate typical properties, as detailed in reference nih.gov.

Non-Linear Optical Properties and Hyperpolarizability Studies

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Benzaldehyde derivatives are among the organic molecules studied for their NLO properties, which are related to their molecular structure, specifically the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

The key parameter for NLO activity is the first-order hyperpolarizability (β). Theoretical studies, often using Density Functional Theory (DFT), are employed to calculate these properties. For example, DFT studies on chloro-substituted benzaldehydes have shown that the position of the substituent significantly impacts the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). mdpi.com These calculations indicate that such compounds can have hyperpolarizability values significantly higher than that of urea, a standard reference material for NLO studies, making them promising candidates for future NLO applications. mdpi.com The charge transfer within the molecule, facilitated by the substituent, is key to enhancing the optical nonlinearity of the system. mdpi.com

Table 2: Calculated NLO Properties of Chloro-Substituted Benzaldehydes (DFT/B3LYP) (Data based on a study of related chlorobenzaldehyde isomers)

| Compound | Dipole Moment (μ_tot) [Debye] | Polarizability (α_tot) [esu] | First Hyperpolarizability (β_tot) [x 10⁻³⁰ cm⁵/esu] |

| o-Cl benzaldehyde | 3.1243 | 1.5586 x 10⁻²³ | 155.86 |

| m-Cl benzaldehyde | 1.8918 | 1.5582 x 10⁻²³ | 240.86 |

| p-Cl benzaldehyde | 2.1276 | 1.5794 x 10⁻²³ | 820.22 |

This table is generated from data presented in the study on chlorobenzaldehydes to exemplify NLO properties in related systems. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. It provides a highly accurate mass measurement, which allows for the unambiguous validation of the molecular formula of a compound like this compound.

The molecular formula for this compound is C₈H₆BrFO. sigmaaldrich.com This corresponds to a monoisotopic mass of approximately 215.9586 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. Further analysis using techniques like tandem mass spectrometry can provide structural information through fragmentation patterns. Predicted data for a closely related isomer, 5-bromo-2-fluoro-3-methylbenzaldehyde, includes collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase. uni.lu

Table 3: Predicted Mass Spectrometry Data for an Isomer (5-bromo-2-fluoro-3-methylbenzaldehyde)

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 216.96588 | 133.4 |

| [M+Na]⁺ | 238.94782 | 147.4 |

| [M-H]⁻ | 214.95132 | 139.4 |

| [M+NH₄]⁺ | 233.99242 | 156.3 |

This table presents predicted data for a structural isomer, 5-bromo-2-fluoro-3-methylbenzaldehyde, as a reference. uni.lu

X-ray Diffraction and Crystallographic Analysis of this compound and Its Derivatives

While specific crystallographic data for this compound is not publicly available, extensive studies on closely related halogenated benzaldehydes provide significant insight into its likely structural features.

Determination of Molecular Geometry and Conformation in Solid State

The crystal structure of a closely related compound, 2-Bromo-5-fluorobenzaldehyde (B45324), reveals that the molecule is nearly planar. researchgate.net A key conformational feature is the orientation of the aldehyde group relative to the substituents. In 2-Bromo-5-fluorobenzaldehyde, the aldehyde oxygen atom is found to be trans to the bromine substituent. researchgate.net This conformation is predicted by ab initio electronic structure calculations to be the lower energy conformer. researchgate.net Similarly, the molecular structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (B1585691) is also planar, with a very small root-mean-square deviation from the plane for all non-hydrogen atoms. nih.gov

Table 4: Crystal Data for 2-Bromo-5-fluorobenzaldehyde

| Parameter | Value |

| Chemical Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 23.4189 (9) |

| β (°) | 106.330 (1) |

| Z (molecules/unit cell) | 8 |

Data from the crystallographic study of 2-Bromo-5-fluorobenzaldehyde. researchgate.net

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In halogenated aromatic compounds, these interactions include conventional hydrogen bonds, halogen bonds, and π-stacking interactions.

In the crystal structure of 2-Bromo-5-fluorobenzaldehyde, short intermolecular halogen-halogen interactions are observed between fluorine and bromine atoms, with distances shorter than the sum of their van der Waals radii. researchgate.net Specifically, a Br⋯F interaction distance of 3.1878 (14) Å was measured. researchgate.net Additionally, offset face-to-face π-stacking interactions contribute to the crystal packing, with centroid-centroid distances of 3.8699 (2) Å. researchgate.net

The crystal structure of 3-chloro-5-fluoro-2-hydroxybenzaldehyde also shows molecules packing together via weak intermolecular C—H⋯O and C—H⋯F contacts, as well as offset face-to-face π-stacking. nih.gov The tendency for certain interactions to occur is not solely based on their energy but also on factors like the exposed surface areas of the atoms involved. rsc.org Weak interactions like C–H⋯F can significantly influence crystal packing. rsc.orged.ac.uk

Table 5: Intermolecular Interactions in Halogenated Benzaldehyde Derivatives

| Interaction Type | Compound Example | Distance (Å) | Reference |

| Br⋯F | 2-Bromo-5-fluorobenzaldehyde | 3.1878 (14) | researchgate.net |

| Offset π-stacking | 2-Bromo-5-fluorobenzaldehyde | 3.8699 (2) (centroid-centroid) | researchgate.net |

| C—H⋯O | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | - | nih.gov |

| C—H⋯F | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | - | nih.gov |

| Offset π-stacking | 3-chloro-5-fluoro-2-hydroxybenzaldehyde | 3.7154 (3) (centroid-centroid) | nih.gov |

Computational and Theoretical Chemistry Studies on 3 Bromo 5 Fluoro 2 Methylbenzaldehyde

Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. DFT, often using hybrid functionals like B3LYP, has proven to be highly effective for calculating the properties of organic molecules by balancing computational cost with accuracy. researchgate.net These calculations are typically performed with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation. nih.gov The results from these computations provide a comprehensive profile of the molecule's electronic and structural features.

A crucial first step in any computational study is the optimization of the molecule's geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the molecule's most stable structure. nih.govnih.gov The optimization confirms that the structure is at a true energy minimum by ensuring there are no imaginary vibrational frequencies. nih.gov The resulting optimized parameters, such as bond lengths and bond angles, provide the foundational data for all other theoretical calculations.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde (B42025) Derivative (Note: This table is illustrative of typical data obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Lengths (Å) | C=O | 1.215 |

| C-C (ring avg.) | 1.395 | |

| C-Br | 1.890 | |

| C-F | 1.350 | |

| C-CHO | 1.485 | |

| C-CH3 | 1.510 | |

| Bond Angles (º) | C-C-C (ring avg.) | 120.0 |

| C-C=O | 124.5 | |

| H-C=O | 115.5 | |

| F-C-C | 119.0 | |

| Br-C-C | 121.0 |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.netajchem-a.com

The Molecular Electrostatic Potential (MEP) provides a 3D map of the charge distribution on the molecule's surface. nih.gov This map uses a color gradient to visualize electron density, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. nih.govajchem-a.com Green areas represent neutral potential. The MEP is an invaluable tool for predicting how the molecule will interact with other reagents and for understanding its intermolecular bonding behavior. ajchem-a.com

Table 2: Representative Calculated Electronic Properties (Note: This table is illustrative of typical data obtained from DFT calculations.)

| Parameter | Value (eV) |

| HOMO Energy | -7.94 |

| LUMO Energy | -3.09 |

| HOMO-LUMO Energy Gap (ΔE) | 4.85 |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Based on the vibrational frequencies obtained from DFT calculations, it is possible to compute key thermodynamic properties using the principles of statistical mechanics. nih.gov Properties such as standard enthalpy (H°), entropy (S°), and heat capacity (Cv°) can be calculated at different temperatures. This information is vital for predicting the feasibility of reactions involving the molecule and understanding how its stability and reactivity change with temperature. nih.gov

Table 3: Representative Calculated Thermodynamic Properties at Different Temperatures (Note: This table is illustrative of typical data obtained from DFT calculations.)

| Temperature (K) | Enthalpy (H°) (kcal/mol) | Entropy (S°) (cal/mol·K) | Heat Capacity (Cv°) (cal/mol·K) |

| 298.15 | 25.5 | 85.1 | 35.4 |

| 400.00 | 30.1 | 95.3 | 42.1 |

| 500.00 | 35.2 | 104.5 | 47.8 |

Conformational Analysis and Potential Energy Surfaces

For molecules with rotatable bonds, such as the bond connecting the aldehyde group to the benzene (B151609) ring, conformational analysis is performed to identify the most stable spatial arrangement. This is achieved by systematically rotating the dihedral angle of interest and calculating the potential energy at each step, thereby mapping the potential energy surface. nih.gov This analysis reveals the global energy minimum (the most stable conformer) as well as any local minima (less stable conformers) and the energy barriers between them. For 3-Bromo-5-fluoro-2-methylbenzaldehyde, this would primarily involve analyzing the rotation of the aldehyde (-CHO) group relative to the plane of the aromatic ring to determine its preferred orientation.

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR, IR, Raman)

A significant application of computational chemistry is the prediction of spectroscopic data. After geometry optimization, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. nih.gov These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.net Often, the calculated frequencies are scaled by a factor to correct for systematic errors in the theoretical method and to improve agreement with experimental data. ajchem-a.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹³C and ¹H) can be predicted. researchgate.net These calculations provide a theoretical basis for interpreting experimental NMR spectra, helping to confirm the molecule's structure. Comparing the predicted spectroscopic data with experimental results serves as a powerful validation of both the computational model and the synthesized compound's identity. nih.gov

Table 4: Representative Comparison of Theoretical and Experimental Spectroscopic Data (Note: This table is illustrative of typical data obtained from computational studies.)

| Spectroscopic Data | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| FT-IR | C=O stretch | 1725 | 1705 |

| C-H (aldehyde) stretch | 2850 | 2830 | |

| Aromatic C=C stretch | 1590 | 1580 | |

| Raman | Ring breathing mode | 1010 | 1005 |

| ¹³C NMR | C=O | 192.5 ppm | 191.0 ppm |

| C-Br | 120.1 ppm | 119.5 ppm | |

| C-F | 164.2 ppm | 163.0 ppm |

Computational Modeling of Reaction Pathways and Transition States

As of the latest available data, specific computational studies detailing the reaction pathways and transition states for this compound are not present in the public scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting kinetic and thermodynamic parameters, and identifying transition state structures, no published research has specifically applied these methods to this compound.

Theoretical investigations into related substituted benzaldehydes have been conducted, often focusing on aspects like conformational analysis, electronic properties (such as HOMO-LUMO gaps), and spectroscopic correlations. For instance, studies on isomers like 2-bromo-5-fluorobenzaldehyde (B45324) have utilized ab initio electronic structure calculations to predict lower energy conformers. researchgate.net Furthermore, computational methods have been employed to analyze the products of reactions involving similar benzaldehyde derivatives. nih.gov

However, a detailed exploration of the reaction energetics for this compound, which would involve mapping potential energy surfaces, locating transition states for specific reactions (e.g., nucleophilic addition to the carbonyl group, oxidation, or reduction), and calculating activation barriers, remains an area for future research. Such studies would be invaluable for understanding the reactivity of this molecule and for optimizing synthetic procedures.

Without dedicated research, any discussion of its reaction pathways from a computational standpoint would be purely speculative. The generation of scientifically accurate data tables, including parameters like activation energies (ΔG‡), reaction enthalpies (ΔH), and the geometric parameters of transition states, is contingent on these focused computational studies being performed and published.

Synthetic Applications and Derivative Chemistry of 3 Bromo 5 Fluoro 2 Methylbenzaldehyde

Role as a Key Intermediate in Complex Organic Synthesis

3-Bromo-5-fluoro-2-methylbenzaldehyde serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The strategic placement of the bromo, fluoro, and methyl groups on the benzaldehyde (B42025) scaffold allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures.

A significant application of a derivative of this compound is in the development of potential cancer therapeutics. For instance, tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate, which can be synthesized from the parent aldehyde, is a key intermediate in the synthesis of Raf inhibitors. bldpharm.comnih.gov Raf inhibitors are a class of targeted therapy drugs used in the treatment of certain types of cancer. The synthesis of these complex inhibitors often involves multi-step reaction sequences where the unique substitution pattern of the starting material is essential for achieving the desired final product.

While direct examples for this compound are not extensively documented in publicly available research, the synthetic utility of closely related halogenated benzaldehydes is well-established. For example, compounds like 2-bromo-4-methylbenzaldehyde (B1335389) have been widely used in the preparation of various substituted benzaldehydes through methods like the Sommelet reaction or by oxidation of the corresponding benzyl (B1604629) halides. orgsyn.orgchemicalbook.com These methods highlight the importance of such building blocks in accessing a diverse range of aromatic aldehydes for further elaboration.

The presence of the bromine atom in this compound is particularly significant as it provides a handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors.

Derivatization Strategies Utilizing Aldehyde Functionality

The aldehyde group in this compound is a primary site for a wide array of chemical transformations, making it a focal point for derivatization. These reactions are crucial for introducing new functional groups and extending the molecular scaffold.

Common derivatization strategies include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, methyl 5-bromo-3-fluoro-2-methylbenzoate, which is another valuable synthetic intermediate. sigmaaldrich.com

Reduction: Reduction of the aldehyde group affords the corresponding benzyl alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can be further functionalized, for example, by conversion to an ether or an ester.

Condensation Reactions: The aldehyde undergoes condensation reactions with a variety of nucleophiles. For instance, reaction with primary amines yields imines (Schiff bases), which are important intermediates in the synthesis of various biologically active compounds and ligands for metal complexes.

Wittig Reaction: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, allow for the conversion of the aldehyde into an alkene with control over the stereochemistry of the newly formed double bond.

Henry Reaction: The nitroaldol (Henry) reaction with nitroalkanes provides β-nitro alcohols, which are versatile intermediates that can be converted into amino alcohols, α,β-unsaturated nitro compounds, or ketones.

The reactivity of the aldehyde group can be influenced by the electronic effects of the bromo and fluoro substituents on the aromatic ring. These electron-withdrawing groups can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles.

Table of Aldehyde Derivatization Reactions

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Benzyl Alcohol |

| Imine Formation | Primary Amine | Imine (Schiff Base) |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |

| Henry Reaction | Nitroalkane, Base | β-Nitro Alcohol |

Synthesis of Halogenated Heterocyclic Compounds from this compound Precursors

Halogenated heterocyclic compounds are a significant class of molecules with diverse applications in medicinal chemistry and materials science. sigmaaldrich.com this compound is a valuable precursor for the synthesis of such compounds, where the aldehyde group participates in cyclization reactions to form the heterocyclic ring.

Furthermore, research on 5-bromosalicylaldehyde, another related compound, has demonstrated its utility in the synthesis of a wide range of heterocyclic compounds, including:

Coumarins

Thiadiazoles

Thiazoles

Pyridines

These syntheses often involve condensation of the aldehyde with a suitable partner containing complementary functional groups, followed by an intramolecular cyclization reaction. The presence of the halogen atoms on the benzaldehyde precursor is retained in the final heterocyclic product, providing a handle for further functionalization or for modulating the biological activity of the molecule. The synthesis of such halogenated heterocycles is of great interest due to the often-enhanced biological activity of the resulting compounds. google.com

Applications in Agrochemical Research as a Synthetic Building Block

Halogenated aromatic compounds are frequently used as building blocks in the synthesis of agrochemicals, such as pesticides and herbicides. The presence of halogen atoms can significantly influence the biological activity, metabolic stability, and environmental fate of these molecules.

A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde, an isomer of the title compound, highlights its use as an intermediate for pesticides. google.com This suggests that this compound could also serve as a valuable building block in the discovery and development of new agrochemical agents. The unique combination of bromo, fluoro, and methyl substituents on the aromatic ring can be exploited to fine-tune the properties of the final product.

The general synthetic utility of halogenated benzaldehydes in this field stems from their ability to be converted into a wide variety of derivatives. For example, the aldehyde functionality can be transformed into an oxime, which can then be further elaborated into isoxazoline-containing structures, a motif present in some modern insecticides. Similarly, the bromine atom can be used in cross-coupling reactions to introduce other functional groups that are crucial for the desired biological activity.

While specific examples of agrochemicals derived from this compound are not publicly documented, its structural features make it a promising candidate for inclusion in screening libraries for the discovery of new and effective crop protection agents.

Development of Functional Materials Utilizing this compound Derivatives

The unique electronic and structural properties of fluorinated and brominated aromatic compounds make them attractive building blocks for the synthesis of functional materials, such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can enhance properties like thermal stability, while the bromine atom provides a reactive site for polymerization or further modification.

Although there is no specific literature on the use of this compound in functional materials, the principles of materials design suggest its potential in this area. For instance, derivatives of this compound could be used to create:

Liquid Crystals: The rigid aromatic core of this compound, when appropriately functionalized with flexible alkyl chains, could lead to the formation of liquid crystalline materials. The polarity introduced by the fluorine and bromine atoms could influence the mesomorphic properties of these materials.

Polymers: The bromine atom can be utilized in various polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These materials are of interest for their potential applications in organic electronics, including OLEDs and organic photovoltaics (OPVs). The fluorine and methyl substituents would be expected to modulate the electronic properties and solubility of the resulting polymers.

OLEDs: Derivatives of this compound could be synthesized to act as host materials or emitters in OLED devices. The wide bandgap that can be achieved with fluorinated aromatic compounds is a desirable property for host materials in phosphorescent OLEDs.

The development of new functional materials is an active area of research, and the unique combination of functional groups in this compound makes it an interesting candidate for exploration in this field.

Green Chemistry Principles Applied to the Synthesis and Transformations of 3 Bromo 5 Fluoro 2 Methylbenzaldehyde

Implementation of Solvent-Free Reaction Conditions

One of the cornerstones of green chemistry is the reduction or elimination of organic solvents, which are often toxic, volatile, and contribute significantly to industrial waste. jddhs.comijrpr.com Solvent-free reactions, also known as "neat" or solid-state reactions, offer a powerful alternative by mixing reactants directly, often with the aid of grinding (mechanochemistry) or heat. ijrpr.comslideshare.net This approach not only curtails pollution but can also lead to enhanced reaction rates, higher selectivity, and simplified purification processes, as the need to remove a solvent is eliminated. slideshare.net

The benefits of implementing solvent-free conditions for the synthesis and transformation of 3-Bromo-5-fluoro-2-methylbenzaldehyde are manifold. Key reaction types that are amenable to solvent-free approaches include:

Condensation Reactions: The formation of derivatives such as Schiff bases or aldol (B89426) condensation products from the aldehyde functional group can often be performed without a solvent, frequently accelerated by microwave or grinding techniques. ijrpr.com

Oxidation/Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under solvent-free conditions using solid-supported reagents.

Halogenation: While the target molecule is already brominated, further halogen exchange or substitution reactions on related substrates could potentially be achieved using solid-state methods, reducing the use of hazardous chlorinated solvents. slideshare.net

The following table summarizes the advantages of adopting solvent-free methodologies.

| Benefit | Description |

| Waste Reduction | Eliminates solvent waste, which is a primary contributor to chemical process waste streams. jddhs.com |

| Process Simplification | Reduces the number of process steps by removing the need for solvent handling and removal, leading to lower energy consumption and operational costs. slideshare.net |

| Enhanced Efficiency | Higher concentration of reactants can lead to faster reaction times and improved yields. ijrpr.com |

| Improved Safety | Avoids the risks associated with flammable, toxic, and volatile organic solvents. ijrpr.com |

By exploring solvent-free alternatives, the synthesis pathways for this compound and its derivatives can align more closely with the principles of sustainability.

Utilization of Sustainable Energy Sources (e.g., Microwave, Ultrasound Irradiation)

Conventional heating methods in chemical synthesis are often slow and energy-intensive. Green chemistry promotes the use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation, which can dramatically accelerate reaction rates, increase product yields, and enable reactions under milder conditions. nih.govepa.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a well-established tool in organic synthesis for its ability to provide rapid and efficient heating. scholarsresearchlibrary.com Unlike conventional heating, which relies on slow thermal conduction, microwaves directly couple with polar molecules in the reaction mixture, leading to instantaneous and localized heating. at.ua This technique offers several advantages:

Rate Acceleration: Reactions can be completed in minutes rather than hours. nih.gov

Higher Yields: Reduced reaction times often minimize the formation of byproducts. nih.gov

Solvent-Free Synergy: Microwave heating is particularly effective for solvent-free reactions, where the neat reactants can directly absorb microwave energy. epa.govdergipark.org.tr

For transformations involving this compound, microwave-assisted synthesis could be applied to various reactions, such as nucleophilic substitutions or the formation of heterocyclic rings, leading to significant process intensification. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, leading to:

Increased mass transfer and reaction rates.

Activation of solid surfaces in heterogeneous reactions.

Shorter reaction times and improved yields compared to silent (non-irradiated) conditions.

Research on the synthesis of related heterocyclic compounds has shown that ultrasound irradiation can significantly reduce reaction times (from hours to minutes) and improve yields, making it a valuable green technique. nih.gov

| Energy Source | Mechanism | Key Advantages | Potential Application |

| Microwave | Direct dielectric heating of polar molecules. scholarsresearchlibrary.com | Rapid heating, reduced reaction times, higher yields, compatibility with solvent-free conditions. nih.gov | Synthesis of derivatives, cyclization reactions. |

| Ultrasound | Acoustic cavitation creates localized high-energy zones. nih.gov | Enhanced reaction rates, improved yields, effective for heterogeneous systems. | Condensation reactions, substitution reactions. |

Flow Chemistry Approaches for Enhanced Efficiency and Safety

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a transformative technology for modern chemical manufacturing. rsc.org It offers substantial advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. rsc.orgacs.org

Key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is crucial when dealing with highly reactive intermediates or exothermic reactions, which are common in the synthesis of functionalized aromatics. rsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, leading to higher selectivity and suppression of side reactions. nih.gov

Improved Reproducibility and Scalability: Continuous processing ensures consistent product quality. Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. rsc.org

Structure Reactivity Relationships and Substituent Effects in 3 Bromo 5 Fluoro 2 Methylbenzaldehyde Chemistry

Electronic and Steric Influence of Bromine and Fluorine Substituents on Reactivity

The halogen substituents, bromine at position 3 and fluorine at position 5, exert a profound influence on the molecule's reactivity, primarily through their electronic effects. Both fluorine and bromine are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. Fluorine is more electronegative than bromine, but both contribute to reducing the electron density of the benzene (B151609) ring.

Conversely, both halogens possess lone pairs of electrons that can be donated to the aromatic system via a resonance (or mesomeric) effect (+M). However, for halogens, the inductive effect (-I) is dominant over the resonance effect (+M). This net electron withdrawal makes the aromatic ring less susceptible to attack by electrophiles compared to unsubstituted benzene.

From a steric perspective, the bromine atom is considerably larger than the fluorine atom. The steric bulk of the bromine at the C3 position can hinder the approach of reactants to the adjacent C2 (methyl) and C4 positions, thereby influencing the regioselectivity of certain reactions.

Impact of the Methyl Group on Aromatic Reactivity and Regioselectivity

In contrast to the deactivating halogens, the methyl group at the C2 position is an activating group. It donates electron density to the aromatic ring through two primary mechanisms: the inductive effect (+I) and hyperconjugation. This electron-donating nature slightly counteracts the deactivating influence of the halogens and the aldehyde group, making the ring more reactive than it would be otherwise.

The position of the methyl group, ortho to the aldehyde and meta to the fluorine, is critical for directing the outcome of chemical reactions. Its steric presence can shield the adjacent aldehyde group and the C3-bromo substituent, potentially directing incoming reagents to the less hindered C4 and C6 positions of the ring. In reactions where steric hindrance is a major factor, the methyl group can significantly lower the conversion rate. nih.gov

Aldehyde Group’s Role in Directing Chemical Transformations

The aldehyde group (-CHO) is a powerful electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative resonance effect (-M). This strong deactivation of the aromatic ring makes electrophilic aromatic substitution reactions challenging.

When such reactions do occur, the aldehyde group acts as a meta-director, guiding incoming electrophiles to the positions meta to it (C3 and C5). However, in 3-Bromo-5-fluoro-2-methylbenzaldehyde, these positions are already occupied. Therefore, any electrophilic substitution would have to compete at the less favorable C4 and C6 positions, influenced by the combined directing effects of all four substituents.

More significantly, the primary role of the aldehyde group in this molecule is to serve as an electrophilic site for nucleophilic addition reactions. It readily reacts with nucleophiles, such as amines, to form products like Schiff bases, which can serve as ligands in coordination chemistry. ossila.com

Correlation between Substituent Effects and Spectroscopic Signatures

The distinct electronic environment created by the substituents leads to characteristic spectroscopic signatures. The electron-withdrawing nature of the aldehyde, bromine, and fluorine atoms, combined with the electron-donating methyl group, results in predictable patterns in NMR and IR spectroscopy.

In ¹H NMR spectroscopy, the aldehyde proton is expected to appear at a highly deshielded chemical shift, typically around 10 ppm. The chemical shifts of the two remaining aromatic protons are influenced by the complex interplay of the surrounding groups.

In ¹³C NMR, the carbonyl carbon of the aldehyde group would be the most downfield signal, often appearing above 185 ppm. The aromatic carbons directly bonded to the electronegative halogens would also show significant shifts.

The Infrared (IR) spectrum provides clear evidence of the functional groups. A strong absorption band characteristic of the C=O stretch in an aromatic aldehyde is expected around 1700-1710 cm⁻¹. Other notable signals would include C-H stretches for the aromatic ring and the methyl group, as well as vibrations corresponding to the C-F and C-Br bonds.

| Spectroscopic Technique | Predicted Signature | Influencing Factors |

| ¹H NMR | Aldehyde Proton (CHO): ~10 ppm | Strong deshielding by the electronegative oxygen atom. |

| Aromatic Protons (Ar-H): 6.5-8.0 ppm | Combined electronic effects of -CHO, -Br, -F, and -CH₃ groups. | |

| Methyl Protons (CH₃): ~2.5 ppm | Shielding relative to aromatic protons, slight deshielding due to proximity to the ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O): >185 ppm | Highly deshielded due to the double bond to oxygen. |

| Aromatic Carbons (C-Br, C-F): Variable | Direct attachment to electronegative halogens causes significant shifts. | |

| IR Spectroscopy | C=O Stretch: ~1700-1710 cm⁻¹ | Conjugation with the aromatic ring and influence of electron-withdrawing groups. |

| C-H (Aromatic) Stretch: ~3000-3100 cm⁻¹ | Standard for aromatic compounds. | |

| C-F Stretch: ~1200-1300 cm⁻¹ | Characteristic vibration for aryl-fluorine bond. | |

| C-Br Stretch: ~500-650 cm⁻¹ | Characteristic vibration for aryl-bromine bond. |

Influence of Molecular Structure on Crystallization Behavior

The crystallization and solid-state packing of this compound are governed by a variety of non-covalent intermolecular interactions. Analysis of analogous structures, such as 2-bromo-5-fluorobenzaldehyde (B45324), provides insight into the forces at play. researchgate.netnih.gov

The molecular structure facilitates several key interactions that dictate the crystal lattice formation:

Halogen Bonding: The presence of both bromine (a halogen bond donor) and fluorine/oxygen (halogen bond acceptors) allows for the formation of short Br···F or Br···O interactions between molecules. These interactions can be a significant organizing force in the crystal packing. researchgate.netnih.gov

π-π Stacking: The planar aromatic rings can stack upon one another to maximize favorable π-π interactions. This is often observed as an offset face-to-face stacking, which helps to stabilize the crystal structure. researchgate.netnih.gov

Steric Effects: The methyl group introduces steric bulk that can influence the packing efficiency. It may disrupt the otherwise planar arrangement and affect the geometry of the intermolecular interactions compared to a non-methylated analogue.

These competing and cooperating forces determine the final crystal structure, influencing physical properties like melting point and solubility.

| Interaction Type | Participating Groups | Expected Impact on Crystal Structure |